molecular formula C16H21BO2 B1314214 (3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-phenylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole CAS No. 76110-78-6

(3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-phenylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole

Cat. No.: B1314214
CAS No.: 76110-78-6
M. Wt: 256.1 g/mol
InChI Key: OZQWJKOXOILFRR-ZIEJDFEHSA-N
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Description

(3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-phenylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole is a complex organic compound featuring a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-phenylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole typically involves the following steps:

    Formation of the Dioxaborole Ring: This step often involves the reaction of a boronic acid derivative with a diol under dehydrating conditions to form the dioxaborole ring.

    Cyclization: The cyclization process to form the hexahydro-4,6-methanobenzo structure can be achieved through intramolecular reactions facilitated by catalysts such as palladium or nickel complexes.

    Introduction of the Phenyl Group: The phenyl group is introduced via a coupling reaction, often using reagents like phenylboronic acid in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors where the above synthetic steps are carried out sequentially.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability. This method allows for better control over reaction conditions and can improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of boronic esters or boroxines.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically under anhydrous conditions.

    Substitution: Halides, amines, under basic or acidic conditions depending on the nucleophile.

Major Products

    Oxidation: Boronic esters, boroxines.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted boron compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Asymmetric Catalysis: Used as a chiral ligand in asymmetric catalytic reactions to produce enantiomerically pure compounds.

    Boronic Acid Derivatives: Acts as a precursor for the synthesis of various boronic acid derivatives used in Suzuki coupling reactions.

Biology and Medicine

    Drug Development: Potential use in the synthesis of boron-containing drugs, which can exhibit unique pharmacological properties.

    Biological Probes: Utilized in the development of boron-based probes for imaging and diagnostic applications.

Industry

    Material Science: Employed in the synthesis of boron-containing polymers and materials with unique electronic properties.

    Agriculture: Used in the development of boron-based agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through its boron atom, which can form reversible covalent bonds with various biological molecules. This property is exploited in:

    Catalysis: The boron atom acts as a Lewis acid, facilitating various catalytic processes.

    Drug Action: In medicinal chemistry, the boron atom can interact with biological targets such as enzymes, altering their activity.

Comparison with Similar Compounds

Similar Compounds

  • (3aS,4S,6S,7aR)-2-Isobutyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole
  • (3aS,4S,6S,7aR)-Hexahydro-3a,5,5-trimethyl-2-phenyl-4,6-methano-1,3,2-dioxaborole

Uniqueness

  • Structural Complexity : The unique tricyclic structure of (3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-phenylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole sets it apart from simpler boron compounds.
  • Reactivity : Its ability to participate in a wide range of chemical reactions, including oxidation, reduction, and substitution, makes it highly versatile in synthetic chemistry.

This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications

Properties

IUPAC Name

(1S,2S,6R,8S)-2,9,9-trimethyl-4-phenyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BO2/c1-15(2)11-9-13(15)16(3)14(10-11)18-17(19-16)12-7-5-4-6-8-12/h4-8,11,13-14H,9-10H2,1-3H3/t11-,13-,14+,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQWJKOXOILFRR-ZIEJDFEHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76110-78-6
Record name Pinanediol phenylboronate, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076110786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1R,2R,6S,8R)-2,9,9-trimethyl-4-phenyl-3,5-dioxa-4-boratricyclo[6.1.1.0²,6]decane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PINANEDIOL PHENYLBORONATE, (+)-
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